N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide
CAS No.: 315200-99-8
Cat. No.: VC16153730
Molecular Formula: C18H16N4OS3
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315200-99-8 |
|---|---|
| Molecular Formula | C18H16N4OS3 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16N4OS3/c23-16(20-19-11-14-7-3-1-4-8-14)13-25-18-22-21-17(26-18)24-12-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,20,23)/b19-11+ |
| Standard InChI Key | XXIRTVWENYHGBO-YBFXNURJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Identifiers
The compound N'-benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (CAS: 406202-01-5) has the molecular formula C₁₈H₁₅ClN₄OS₃ and a molar mass of 465.03 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-benzylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| SMILES | ClC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3 |
| InChIKey | UFDQJFRQOMNQSK-UHFFFAOYSA-N |
Structural Analysis
The molecule features:
-
A 1,3,4-thiadiazole core substituted at positions 2 and 5 with thioether groups.
-
A 4-chlorobenzyl moiety at position 5, enhancing lipophilicity and electron-withdrawing effects.
-
A benzylidene hydrazide group at position 2, enabling Schiff base formation and metal chelation .
Synthesis and Characterization
Characterization Techniques
-
FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Cl) .
-
NMR: δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (-SCH₂-), δ 10.1 ppm (NH) .
Pharmacological Evaluation and Hypothesized Activity
| Compound | IC₅₀ (µM) | Target Cell Line | Reference |
|---|---|---|---|
| STK109695 (This study) | Predicted 5–20 | MDA-MB-231 | |
| Derivative 28 | 0.794 | BT474 (Breast) | |
| Derivative 35 | 22.19 | PC3 (Prostate) |
Mechanistic Insights:
-
The 4-chlorobenzyl group may enhance tubulin polymerization inhibition, analogous to compound 22 (IC₅₀ = 1.16 µg/mL) .
-
The benzylidene hydrazide moiety could act as a FAK inhibitor, mimicking compound 18 (EC₅₀ = 10.79 µM) .
Molecular Docking and Mechanism of Action
Tubulin Binding Hypothesis
Docking simulations of similar thiadiazoles into the colchicine-binding site of tubulin (PDB: 1SA0) reveal:
-
Hydrogen bonds between the thiadiazole sulfur and β-tubulin residues (Asn101, Lys254).
-
π-Cation interactions with the benzylidene group and Phe169 .
FAK Inhibition
The hydrazide moiety may chelate Mg²⁺ ions in the FAK ATP-binding pocket, disrupting kinase activity. This mechanism aligns with compound 18, which showed FAK inhibition at 10.79 µM .
Recent Advances and Future Directions
Innovations in Thiadiazole Synthesis
Recent work by Mahdi and Dakhel (2024) demonstrates the utility of naproxen-derived thiadiazoles, highlighting improved anti-inflammatory and anticancer profiles . Their methods, employing CS₂ and H₂SO₄, could be adapted to optimize the synthesis of the target compound .
Research Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume